

Physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-nitro-4-picoline

Cat. No.: B092188

[Get Quote](#)

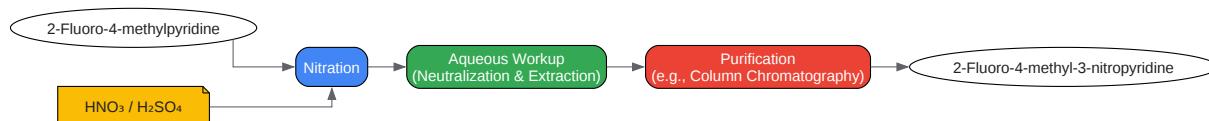
An In-depth Technical Guide to 2-Fluoro-4-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of 2-fluoro-4-methyl-3-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

2-Fluoro-4-methyl-3-nitropyridine is a substituted pyridine derivative with the chemical formula $C_6H_5FN_2O_2$. Its structure incorporates a pyridine ring functionalized with a fluorine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Physical and Chemical Data


A summary of the key physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine is presented in the table below.

Property	Value	Source
CAS Number	19346-43-1	[1] [2]
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[3]
Molecular Weight	156.11 g/mol	[3] [4]
IUPAC Name	2-fluoro-4-methyl-3-nitropyridine	[5]
Appearance	Solid	[5]
Melting Point	33 °C	[3]
Boiling Point	264.0 ± 35.0 °C	[3]
Density	1.357 ± 0.06 g/cm ³	[3]
Solubility	Limited solubility in water; soluble in common organic solvents.	
Purity	98%	[5]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route for 2-fluoro-4-methyl-3-nitropyridine involves the nitration of a fluorinated precursor, 2-fluoro-4-methylpyridine. This approach is based on established methods for the nitration of pyridine derivatives.

[Click to download full resolution via product page](#)

A proposed synthetic workflow for 2-fluoro-4-methyl-3-nitropyridine.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of 2-fluoro-4-methyl-3-nitropyridine based on analogous nitration reactions of pyridine derivatives.

Materials:

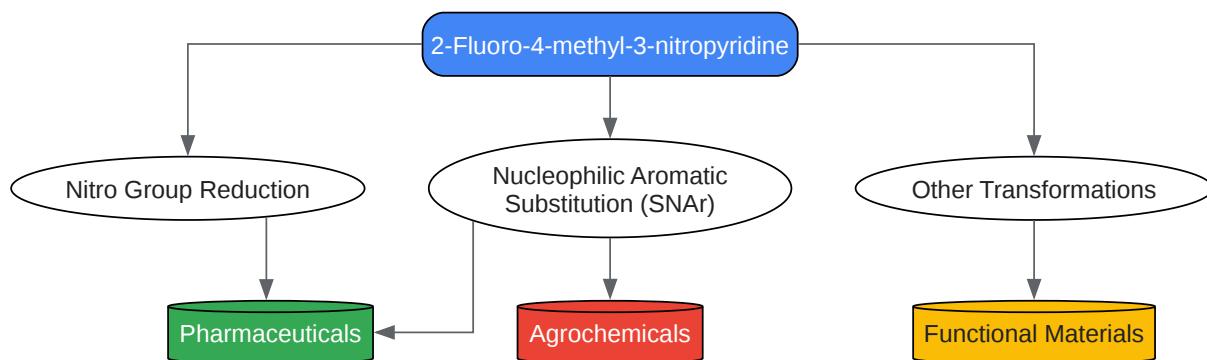
- 2-Fluoro-4-methylpyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Bicarbonate (NaHCO_3) or other suitable base
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
- Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine to the cold sulfuric acid while stirring. Maintain the temperature at or below 10 °C.
- Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully controlled and kept below 10 °C throughout the addition.

- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-fluoro-4-methyl-3-nitropyridine.

Chemical Reactivity


The chemical reactivity of 2-fluoro-4-methyl-3-nitropyridine is largely dictated by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution. The fluorine atom at the 2-position is a good leaving group in such reactions. The methyl group can also undergo various chemical transformations. This versatile reactivity makes it a key building block in the synthesis of more complex molecules.

Spectroscopic Data

Specific spectroscopic data (^1H NMR, ^{13}C NMR, IR) for 2-fluoro-4-methyl-3-nitropyridine is not readily available in the public domain. For definitive structural confirmation, it is recommended to acquire this data experimentally upon synthesis.

Applications in Research and Development

2-Fluoro-4-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to introduce a substituted nitropyridine moiety, which can be further elaborated into diverse functionalities.

[Click to download full resolution via product page](#)

Role as a key intermediate in chemical synthesis.

Safety and Handling

2-Fluoro-4-methyl-3-nitropyridine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Hazard Statements:

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H332: Harmful if inhaled.[5]
- H335: May cause respiratory irritation.[5]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 19346-43-1, 2-Fluoro-4-methyl-3-nitropyridine - chemBlink [www.chemblink.com]
- 2. CAS No. 19346-43-1 | 2-fluoro-4-methyl-3-nitropyridine-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 3. 2-Fluoro-4-methyl-3-nitropyridine | C6H5FN2O2 | CID 2783177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-3-nitro-4-picoline | 19346-43-1 [sigmaaldrich.com]
- 5. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092188#physical-and-chemical-properties-of-2-fluoro-4-methyl-3-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com